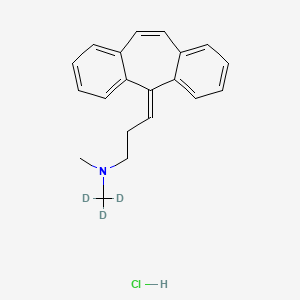

环苯扎林-d3 盐酸盐

描述

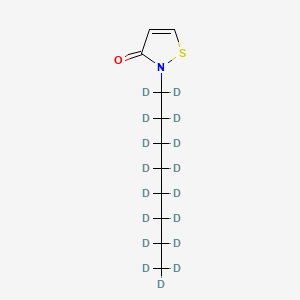

Cyclobenzaprine-d3 Hydrochloride is a muscle relaxant sold under the trade name Flexeril . It is used to relieve skeletal muscle spasms and associated pain from acute musculoskeletal conditions . It contains three deuterium atoms at the terminal methyl group and is intended for use as an internal standard for the quantification of cyclobenzaprine by GC- or LC-mass spectrometry .

Synthesis Analysis

A study on the formulation development of sublingual cyclobenzaprine tablets has been conducted . The study involved storing drug-excipient blends with added moisture in closed glass vials at high temperature . A LC-MS/MS method for simultaneous quantification of cyclobenzaprine, desmethyl cyclobenzaprine, and cyclobenzaprine N-oxide has been successfully validated .Molecular Structure Analysis

The molecular formula of Cyclobenzaprine-d3 Hydrochloride is C20H21N . It is a tricyclic amine salt .Chemical Reactions Analysis

Cyclobenzaprine interacts with some commonly used pharmaceutical excipients . The results were fairly good in agreement with the cyclobenzaprine hydrochloride-excipient interaction analysis, obtained from DSC, FTIR, and UV-DRS .Physical And Chemical Properties Analysis

The molecular weight of Cyclobenzaprine-d3 Hydrochloride is 314.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .科学研究应用

Certified Reference Material

Cyclobenzaprine-d3 Hydrochloride is used as a Certified Reference Material (CRM). It has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . This CRM has been characterized by metrologically valid procedures and may be used as a quantitative analytical reference standard .

Internal Standard for Quantification

This compound contains three deuterium atoms at the terminal methyl group. It is intended for use as an internal standard for the quantification of cyclobenzaprine . This application is particularly useful in GC- or LC-mass spectrometry .

Forensic Chemistry & Toxicology

In the field of forensic chemistry and toxicology, Cyclobenzaprine-d3 Hydrochloride is used as a reference standard . It helps in the identification and quantification of cyclobenzaprine in forensic samples .

Clinical Testing

Cyclobenzaprine-d3 Hydrochloride is suitable for numerous GC/MS and LC/MS applications from clinical toxicology testing . It can be used in urine drug testing, pain prescription monitoring, and isotope dilution methods .

Research on Muscle Relaxants

Cyclobenzaprine is a skeletal muscle relaxant that also has sedative properties . The deuterated version, Cyclobenzaprine-d3 Hydrochloride, can be used in research to understand the mechanism of action and effects of this class of drugs .

Research on Sleep Disturbances

Due to its antagonistic effects in the serotoninergic, histaminergic, and adrenergic systems, cyclobenzaprine is currently being investigated for various additional indications, most notably for sleep disturbances in posttraumatic stress disorder (PTSD) and fibromyalgia .

作用机制

Target of Action

Cyclobenzaprine-d3 Hydrochloride, also known as Cyclobenzaprine, is a skeletal muscle relaxant that primarily targets the brainstem . It has been shown to antagonize muscarinic receptors (M1, M2, and M3), serotonin 5-HT2 receptors (5-HT2C and 5-HT2B), and histamine H1 receptor .

Mode of Action

Cyclobenzaprine-d3 Hydrochloride mediates its effects centrally, via inhibition of tonic somatic motor function, likely through modulation of noradrenergic and serotonergic systems . It has been suggested that inhibition of descending serotonergic pathways in the spinal cord via action on 5-HT2 receptors may contribute to cyclobenzaprine’s observed effects .

Biochemical Pathways

It is known to mediate its effects centrally, likely through modulation of noradrenergic and serotonergic systems . This modulation can lead to a reduction in muscle hyperactivity and spasms.

Pharmacokinetics

Cyclobenzaprine-d3 Hydrochloride exhibits a bioavailability of 33-55% . It is majorly metabolized by CYP3A4 and CYP1A2, with minor metabolism by CYP2D6 and N-demethylation . The elimination half-life ranges from 8 to 37 hours , and it is excreted via the kidneys .

Result of Action

The primary result of Cyclobenzaprine-d3 Hydrochloride action is the relief of muscle spasm associated with acute, painful musculoskeletal conditions . It achieves this by reducing muscle hyperactivity through its action on the brainstem .

Action Environment

The action, efficacy, and stability of Cyclobenzaprine-d3 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can lead to interactions that may enhance or reduce its effectiveness . Additionally, individual patient characteristics such as age, gender, genetic factors, and overall health status can also influence the drug’s action.

安全和危害

未来方向

属性

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEAYBOGHINOKW-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661877 | |

| Record name | Cyclobenzaprine-d3 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1184983-42-3 | |

| Record name | Cyclobenzaprine-d3 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1184983-42-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)

![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)